3-(Isocyano(tosyl)methyl)pyridine
Description
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Structure
3D Structure
Properties
IUPAC Name |
3-[isocyano-(4-methylphenyl)sulfonylmethyl]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O2S/c1-11-5-7-13(8-6-11)19(17,18)14(15-2)12-4-3-9-16-10-12/h3-10,14H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFIQOYGYJOMSCI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C(C2=CN=CC=C2)[N+]#[C-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20680924 | |
| Record name | 3-[Isocyano(4-methylbenzene-1-sulfonyl)methyl]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20680924 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1067660-10-9 | |
| Record name | 3-[Isocyano(4-methylbenzene-1-sulfonyl)methyl]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20680924 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 3 Isocyano Tosyl Methyl Pyridine and Allied Pyridine Derived Analogs
Fundamental Principles in the Preparation of Isocyano(tosyl)methyl Compounds
The preparation of isocyano(tosyl)methyl compounds, such as the widely used Tosylmethyl isocyanide (TosMIC), generally relies on the dehydration of the corresponding N-substituted formamide (B127407) precursors. orgsyn.orgchemicalbook.com This transformation is a cornerstone in the synthesis of this class of reagents.
Dehydration Protocols from N-Substituted Formamide Precursors
The conversion of N-substituted formamides to isocyanides is a classic and widely employed synthetic transformation. This dehydration reaction involves the removal of a water molecule from the formamide group. Several dehydrating agents have been developed for this purpose, with phosphorus oxychloride (POCl₃) in the presence of a base like triethylamine (B128534) or pyridine (B92270) being one of the most common and effective methods. chemicalbook.comdoubtnut.com
The mechanism of dehydration using POCl₃ and a base typically involves the activation of the formamide oxygen by phosphorylation, followed by an elimination reaction facilitated by the base to yield the isocyanide. Pyridine can serve as both the base and the solvent in this reaction. doubtnut.com
Another important dehydrating agent is p-toluenesulfonyl chloride (TsCl) in the presence of a base such as pyridine. This method is also effective for converting formamides to isocyanides. organic-chemistry.org The choice of the dehydrating agent and reaction conditions can be influenced by the substrate's nature and the desired purity of the final product.
A general procedure for the synthesis of tosylmethyl isocyanide (TosMIC) from N-(p-tolylsulfonylmethyl)formamide illustrates this principle. The formamide is treated with phosphorus oxychloride in a mixture of 1,2-dimethoxyethane (B42094) and diethyl ether with triethylamine as the base. This reaction typically proceeds at low temperatures and results in good yields of the isocyanide. chemicalbook.com
| Dehydrating Agent | Base | Typical Solvents | Reference |
| Phosphorus oxychloride (POCl₃) | Triethylamine, Pyridine | Dichloromethane (B109758), 1,2-Dimethoxyethane, Diethyl ether | chemicalbook.comdoubtnut.com |
| p-Toluenesulfonyl chloride (TsCl) | Pyridine | Pyridine | organic-chemistry.org |
Development of Alternative Synthetic Pathways for Isocyanides
While the dehydration of formamides remains a primary route, alternative pathways for isocyanide synthesis have been explored. One notable method involves a one-pot reaction of alcohols with trimethylsilyl (B98337) cyanide (TMSCN) and a Brønsted acid, such as methanesulfonic acid. This is followed by neutralization and subsequent dehydration. This approach is particularly useful for the synthesis of tertiary and benzylic isocyanides. organic-chemistry.org
Targeted Synthesis of 3-(Isocyano(tosyl)methyl)pyridine Scaffolds
The synthesis of this compound presents a unique challenge due to the electronic nature of the pyridine ring. The direct synthesis of this specific compound is not extensively documented, thus a plausible synthetic route can be proposed based on established methodologies for analogous compounds.
Strategic Incorporation of the Pyridine Moiety
A logical approach to the synthesis of this compound would involve the preparation of the corresponding N-substituted formamide precursor, N-(tosyl(pyridin-3-yl)methyl)formamide. This intermediate could potentially be synthesized through a multi-component reaction analogous to the one used for preparing N-(α-tosylbenzyl)formamide. orgsyn.org
This would involve the reaction of 3-pyridinecarboxaldehyde (B140518) with formamide and p-toluenesulfinic acid. orgsyn.orgnih.gov The reaction is typically catalyzed by an acid and may require the use of a dehydrating agent like chlorotrimethylsilane (B32843) to drive the reaction forward. The electron-deficient nature of the pyridine ring might necessitate specific catalytic systems to achieve good yields. The regioselectivity of reactions on the pyridine ring is a critical consideration, with the 3-position often being less reactive towards electrophilic substitution compared to the 2- and 4-positions. However, functionalization at the 3-position is achievable under appropriate conditions. nih.govrsc.orgresearchgate.netacs.orgnih.gov
An alternative strategy could involve the synthesis of N-protected bromomethylazoles which can then react with tosylmethyl isocyanide derivatives. This method has been successfully used for the synthesis of various azolopyrimidines, including those with a pyridine ring fused to a pyrrole (B145914) system. nih.gov
Proposed Synthetic Route to N-(tosyl(pyridin-3-yl)methyl)formamide:
| Reactants | Reagents/Catalysts | Product | Reference for Analogy |
| 3-Pyridinecarboxaldehyde, Formamide, p-Toluenesulfinic acid | Chlorotrimethylsilane, Acid catalyst | N-(tosyl(pyridin-3-yl)methyl)formamide | orgsyn.org |
Chemoselective Functional Group Transformations in Pyridine-Containing Intermediates
Once the N-(tosyl(pyridin-3-yl)methyl)formamide intermediate is obtained, the final step would be its dehydration to yield this compound. This transformation would likely employ the standard dehydration protocols discussed in section 2.1.1, such as the use of POCl₃ and a base. chemicalbook.comdoubtnut.com
A key consideration in this step is the chemoselectivity, as the pyridine nitrogen is basic and can interact with the dehydrating agent. The use of a non-nucleophilic base and careful control of reaction conditions would be crucial to avoid undesired side reactions involving the pyridine ring. The inherent electron-withdrawing nature of the pyridine ring might also influence the reactivity of the formamide group.
The synthesis of related N-heteroaryl tosylimidazoles from N-heteroaryl formamidines and TosMIC highlights the feasibility of such transformations on pyridine-containing substrates. In these reactions, the carbanion of TosMIC adds to the electrophilic amidine carbon, followed by intramolecular cyclization. researchgate.net This demonstrates that the pyridine nitrogen does not necessarily inhibit the desired reactivity when appropriate conditions are employed.
Elucidating Advanced Reactivity Profiles and Mechanistic Pathways of 3 Isocyano Tosyl Methyl Pyridine
Probing Alpha-Acidity and Carbanion Generation
The acidity of the α-protons in tosylmethyl isocyanides is a cornerstone of their reactivity, enabling the formation of a stabilized carbanion that can participate in a wide array of chemical transformations. wikipedia.org The acidity of these protons is significantly enhanced by the presence of both the electron-withdrawing sulfonyl and isocyanide groups. acs.org
Influence of the Pyridine (B92270) Nucleus on Acidity and Stability
The presence of a pyridine ring at the 3-position of the methylene (B1212753) bridge in 3-(Isocyano(tosyl)methyl)pyridine is expected to further influence the acidity of the α-proton and the stability of the resulting carbanion. The nitrogen atom in the pyridine ring is more electronegative than a carbon atom, exerting an electron-withdrawing inductive effect (-I effect) on the attached methylene carbon. This inductive withdrawal of electron density increases the polarization of the C-H bond, thereby increasing the acidity of the α-proton compared to its benzene (B151609) analog, TosMIC.
A comparison of the pKa values of related compounds highlights the influence of substituents on the acidity of α-protons.
| Compound | pKa | Reference |
| Methyl tolyl sulfone | 29 | wikipedia.org |
| p-Toluenesulfonylmethyl isocyanide (TosMIC) | 14 | wikipedia.org |
This table illustrates the significant increase in acidity upon the introduction of the isocyanide group alongside the tosyl group. It is anticipated that the pKa of this compound would be even lower than that of TosMIC due to the additional inductive effect of the pyridine nitrogen.
Base-Promoted Reaction Initiation and Pathways
The enhanced acidity of the α-proton in this compound allows for its deprotonation by a variety of bases to generate the corresponding carbanion. The choice of base can be crucial and is often dependent on the specific reaction pathway desired. Common bases used for the deprotonation of TosMIC and its derivatives include potassium carbonate, sodium hydride, and potassium tert-butoxide. Phase-transfer catalysis has also been shown to be effective for reactions involving TosMIC derivatives. nih.gov
Once generated, the pyridyl-stabilized carbanion can act as a potent nucleophile, initiating a cascade of reactions. These reactions often begin with the nucleophilic attack of the carbanion on an electrophile. The subsequent steps are then dictated by the nature of the electrophile and the inherent reactivity of the isocyanide and tosyl groups. For instance, in reactions with aldehydes and ketones, the initial nucleophilic addition is followed by cyclization and subsequent elimination of the tosyl group, a pathway central to the Van Leusen reaction for the synthesis of nitriles and various heterocycles like oxazoles and imidazoles. wikipedia.org
Multifaceted Reactivity of the Isocyanide Functional Group
The isocyanide functional group (-N≡C) is characterized by its unique electronic structure, possessing both a nucleophilic and an electrophilic carbon atom. This duality allows it to participate in a diverse range of chemical reactions, making it a valuable synthon in organic synthesis.
Dual Nucleophilic and Electrophilic Character in Reaction Manifolds
The carbon atom of the isocyanide group can be described by two resonance structures: one with a triple bond between carbon and nitrogen, and another with a double bond and a lone pair on the carbon, giving it carbene-like character. This electronic ambiguity underpins its dual reactivity.
In many reactions, the isocyanide carbon acts as a nucleophile, attacking electrophilic centers. This is particularly evident in addition reactions to activated pyridinium (B92312) salts. acs.orgnih.gov Conversely, the isocyanide carbon can also exhibit electrophilic character, undergoing nucleophilic attack. This is a key step in multicomponent reactions like the Ugi and Passerini reactions. The presence of the electron-withdrawing 3-pyridyl and tosyl groups in this compound would be expected to enhance the electrophilic character of the isocyanide carbon, making it more susceptible to nucleophilic attack.
Intramolecular and Intermolecular Alpha-Addition Reactions
A hallmark of isocyanide reactivity is its ability to undergo α-addition reactions, where both a nucleophile and an electrophile add to the same carbon atom. These reactions can occur in both an intramolecular and intermolecular fashion.
Intermolecular α-addition reactions are exemplified by the aforementioned multicomponent reactions. In the context of this compound, the generated carbanion can react with an electrophile (e.g., an aldehyde), and the resulting adduct can then undergo an intramolecular reaction involving the isocyanide group.
Intramolecular α-addition reactions are also a plausible pathway for this compound, particularly if a suitable electrophilic center is present within the molecule or is generated in situ. Such reactions can lead to the formation of various heterocyclic structures. For example, the Van Leusen reaction and its variations utilize the isocyanide group's ability to participate in cycloaddition reactions, leading to the synthesis of pyrroles and other heterocycles. nih.govosi.lv
The Strategic Role of the Tosyl Group as a Leaving Moiety
The p-toluenesulfonyl (tosyl) group is not merely a passive spectator in the reactions of this compound; it plays a crucial and strategic role as an excellent leaving group. The sulfonyl group is a strong electron-withdrawing group, which, as previously discussed, contributes to the acidity of the α-protons. organicchemistrydata.org
In many synthetic applications of TosMIC and its derivatives, the tosyl group is eliminated in the final steps of the reaction sequence. The p-toluenesulfinate anion is a stable species due to resonance delocalization of the negative charge over the sulfonyl group and the aromatic ring, making it a very good leaving group. This departure is often the driving force for the formation of the final product, such as the aromatization step in the synthesis of pyrroles or the formation of a carbon-carbon double bond.
The conversion of alcohols to tosylates to enhance their leaving group ability is a common strategy in organic synthesis. osi.lvucalgary.ca In the context of this compound, the tosyl group is already incorporated into the reagent, pre-programmed to facilitate key bond-forming and-breaking events. Its departure in the final stages of a reaction sequence is often irreversible and leads to the formation of a thermodynamically stable product.
Mechanistic Investigations of Tosyl Group Elimination
A fundamental aspect of the reactivity of this compound involves the elimination of the tosyl group. This group is recognized as an excellent leaving group in organic chemistry. chemistrysteps.com The elimination is a critical step in many synthetic applications, most notably in the formation of heterocyclic structures like pyrroles via the van Leusen reaction. nih.gov
The process is initiated by the deprotonation of the carbon atom situated between the isocyano and sulfonyl moieties. This proton is significantly acidic due to the electron-withdrawing nature of the adjacent functional groups. organic-chemistry.orgwikipedia.org In the presence of a base, this proton is abstracted to form a resonance-stabilized carbanion. This nucleophilic intermediate can then react with various electrophiles, such as activated alkenes.
Following the initial nucleophilic addition to an alkene, a series of intramolecular rearrangements and cyclization steps occur. The crucial step in this pathway is the elimination of the tosyl group, which departs as the p-toluenesulfinate anion (Ts⁻). This elimination is often spontaneous and driven by the formation of a stable, aromatic heterocyclic product. nih.gov A generalized mechanism, based on the well-established van Leusen pyrrole (B145914) synthesis, illustrates this process:
Deprotonation: A base (e.g., KOH, t-BuOK) removes the acidic proton from this compound to form a nucleophilic anion.
Michael Addition: The anion undergoes a Michael addition to an activated alkene (an electron-deficient olefin). nih.gov
Cyclization: The intermediate undergoes an intramolecular nucleophilic attack where the isonitrile nitrogen attacks the newly formed enolate or a related species.
Tosyl Elimination: The final step involves the elimination of the p-toluenesulfinate leaving group, leading to the formation of a double bond and the aromatic pyrrole ring. organic-chemistry.orgnih.gov
This elimination pathway is central to the role of TosMIC and its derivatives as synthons for various heterocyclic systems. organic-chemistry.org
Pathways Involving Sulfonyl Transfer
Beyond its role as a leaving group, the tosyl moiety of this compound can be actively transferred to other substrates, positioning the reagent as a sulfonylating agent. This reactivity unveils a different mechanistic pathway, expanding the synthetic utility of the compound. nih.govorganic-chemistry.org
Research has demonstrated that under specific catalytic conditions, TosMIC can serve as a tosyl source for the sulfonylation of various molecules, including para-quinone methides (p-QMs) and α-bromocarbonyl compounds. nih.govorganic-chemistry.org This transformation involves the cleavage of the carbon-sulfur (C-S) bond within the isocyanide reagent.
A plausible mechanism for this sulfonyl transfer has been elucidated. organic-chemistry.org The reaction, catalyzed by a species like copper(II) triflate (Cu(OTf)₂), is initiated by the hydration of the isocyanide group to a formamide (B127407) intermediate. This intermediate, in the presence of a base such as cesium carbonate (Cs₂CO₃), undergoes facile C-S bond cleavage. This cleavage generates a p-toluenesulfinate salt, which then acts as the nucleophilic sulfonylating agent, reacting with an electrophile (e.g., an α-bromoketone) to yield the final α-sulfonated product. organic-chemistry.org The presence of both water and a suitable base is critical for this pathway to proceed efficiently. organic-chemistry.org
This dual reactivity allows for chemoselective reactions where, from the same set of starting materials (a substrate and the isocyanide reagent), one can obtain either isonitrile-containing products or sulfonylated products simply by altering the catalyst and reaction conditions. nih.gov
Table 1: Chemoselective Sulfonylation using a TosMIC Derivative
| Substrate (p-QM) | Catalyst | Product Type | Yield (%) |
| para-Quinone Methide 1a | ZnI₂ | Diarylmethyl Sulfone | 92 |
| para-Quinone Methide 1b | ZnI₂ | Diarylmethyl Sulfone | 88 |
| para-Quinone Methide 1a | DBU | Isonitrile Diaryl-methane | 92 |
| para-Quinone Methide 1b | DBU | Isonitrile Diaryl-methane | 88 |
| This table presents representative data on the chemoselective reactions of para-quinone methides with TosMIC, where changing the catalyst from ZnI₂ to DBU switches the product from a sulfonylated compound to an isonitrile-containing compound. This illustrates the sulfonyl transfer capability. Data adapted from reference nih.gov. |
Cascade and Domino Reactions Mediated by this compound
The multifunctional nature of this compound makes it an ideal mediator for cascade and domino reactions, where multiple bond-forming events occur in a single synthetic operation without isolating intermediates. These processes offer significant advantages in terms of efficiency, atom economy, and the rapid construction of complex molecular architectures. scielo.br
Several types of cascade reactions involving TosMIC and its analogues have been developed:
Synthesis of Azolopyrimidines: A domino reaction between N-protected 2-bromomethylazoles and TosMIC has been developed to synthesize various substituted azolopyrimidines. nih.govnih.gov This process, often conducted under phase-transfer conditions, involves initial alkylation of the TosMIC anion, followed by an intramolecular cyclization and subsequent rearrangement to form the fused heterocyclic system. nih.gov
Formation of (E)-Vinyl Sulfones: An unprecedented silver-catalyzed cascade reaction of TosMIC with propargylic alcohols has been reported. researchgate.net In this transformation, the isocyanide reagent plays a dual role. It first participates in the allenylation of the propargylic alcohol and then serves as the source of the sulfonyl group, which is transferred to the allene (B1206475) intermediate to stereoselectively form (E)-vinyl sulfones. researchgate.net
Construction of Pyrrolopyridine Derivatives: A manganese(III)-mediated cascade cyclization has been developed using a multifunctional isocyanide to react with arylboronic acids. This radical pathway leads to the formation of two new carbon-carbon bonds and one carbon-nitrogen bond in a single pot, constructing complex pyrrolopyridine frameworks. nih.gov
These examples highlight the capacity of this compound to initiate complex and elegant reaction sequences, providing rapid access to valuable chemical structures. nih.govresearchgate.netnih.gov
Table 2: Domino Synthesis of Azolopyrimidines from 2-Bromomethylazoles and TosMIC
| 2-Bromomethylazole Derivative | Product | Yield (%) |
| N-Boc-2-(bromomethyl)indole | Pyrimido[1,6-a]indole | 80 |
| N-Boc-2-(bromomethyl)pyrrole | Pyrrolo[1,2-c]pyrimidine | 75 |
| 1-(Bromomethyl)-1H-benzo[d]imidazole | Benzo nih.govwikipedia.orgimidazo[1,2-c]pyrimidine | 65 |
| This table showcases the utility of TosMIC in a domino reaction to create fused heterocyclic systems. Yields are representative for the synthesis of the core structures. Data adapted from references nih.govnih.gov. |
Applications in Complex Chemical Synthesis and Diverse Heterocyclic Systems
Construction of Nitrogen-Containing Heterocyclic Frameworks
The Van Leusen pyrrole (B145914) synthesis is a well-established method for constructing the pyrrole ring system through a [3+2] cycloaddition reaction between a TosMIC derivative and an activated alkene (a Michael acceptor). nih.govnih.gov The reaction is typically initiated by deprotonation of the α-carbon of the TosMIC derivative, which then acts as a three-atom synthon. nih.gov
While the Van Leusen reaction is extensively documented for TosMIC itself with a wide range of electron-deficient alkenes, specific examples detailing the use of 3-(Isocyano(tosyl)methyl)pyridine as the isocyanide component are not extensively reported in the surveyed literature. nih.govresearchgate.netresearchgate.net However, the general mechanism suggests that this compound could react with suitable Michael acceptors, such as α,β-unsaturated ketones, esters, or nitriles, to afford pyrroles bearing a pyridyl substituent. The reaction of heteroaryl chalcones with TosMIC, for instance, has been shown to be an effective method for creating 3,4-disubstituted pyrrole derivatives. researchgate.net This suggests a potential pathway for the synthesis of novel pyrrolyl-pyridine compounds using this compound.
A plausible reaction pathway would involve the base-mediated formation of a carbanion from this compound, followed by a Michael addition to a pyridine-derived acceptor. Subsequent intramolecular cyclization and elimination of the tosyl group would yield the corresponding pyrrole.
The synthesis of imidazole (B134444) and oxazole (B20620) ring systems represents another significant application of TosMIC and its derivatives. organic-chemistry.orgacs.org The Van Leusen imidazole synthesis, for example, involves the reaction of a TosMIC derivative with an aldimine, which can be formed in situ from an aldehyde and a primary amine. acs.org Similarly, the Van Leusen oxazole synthesis utilizes the reaction of a TosMIC derivative with an aldehyde. organic-chemistry.org
The application of this compound in the synthesis of imidazo[1,2-a]pyridines has been explored. organic-chemistry.orgbeilstein-journals.orgrsc.orgresearchgate.net These structures are of significant interest in medicinal chemistry. rsc.org The Groebke–Blackburn–Bienaymé reaction, a multicomponent reaction, can be employed to synthesize imidazo[1,2-a]pyridines using an aminopyridine, an aldehyde, and an isocyanide. beilstein-journals.orgresearchgate.net While specific examples using this compound as the isocyanide component in this named reaction are not detailed in the reviewed literature, the general applicability of isocyanides makes it a plausible route.
In the realm of oxazole synthesis, a highly efficient method has been developed for the preparation of 4,5-disubstituted oxazoles directly from carboxylic acids using a triflylpyridinium reagent to activate the acid, which is then trapped by an isocyanide like TosMIC. nih.gov This methodology has a broad substrate scope and could potentially be adapted for use with this compound to generate oxazoles with a pyridyl substituent. Furthermore, the reaction of 5-(2-chloroquinolin-3-yl)oxazoles with TosMIC has been shown to produce 5-(2-tosylquinolin-3-yl)oxazoles, demonstrating the utility of TosMIC in modifying existing heterocyclic systems. frontiersin.org
| Reactant 1 | Reactant 2 | Product | Catalyst/Reagent | Yield (%) | Ref |
| 5-(2-Chloroquinolin-3-yl)oxazole | Tosylmethyl isocyanide (TosMIC) | 5-(2-Tosylquinolin-3-yl)oxazole | Cs₂CO₃ | - | frontiersin.org |
| Carboxylic Acids | Tosylmethyl isocyanide (TosMIC) | 4,5-Disubstituted Oxazoles | Triflylpyridinium reagent, DMAP | High | nih.gov |
The construction of quinoline (B57606) and indole (B1671886) scaffolds, which are core structures in many natural products and pharmaceuticals, can be achieved through various synthetic strategies, some of which involve isocyanide chemistry. slideshare.netnih.govresearchgate.net
A notable application of TosMIC in the synthesis of a quinoline-containing structure is the formation of 5-(2-tosylquinolin-3-yl)oxazoles from 2-chloroquinoline-3-carbaldehydes and TosMIC. frontiersin.org This reaction proceeds through an initial oxazole formation followed by an unexpected sulfonylation at the 2-position of the quinoline ring. In this case, TosMIC acts as both the isocyanide source for the oxazole ring and, upon decomposition in the basic medium, as the source of the tosyl group. This dual reactivity highlights the versatility of TosMIC in complex heterocyclic transformations.
While direct applications of this compound for the de novo synthesis of the quinoline or indole ring itself are not prominently featured in the surveyed literature, its role as a precursor to other heterocycles that can be fused or linked to quinoline and indole systems is a viable strategy. For instance, the synthesis of indole derivatives containing a tosyl moiety has been reported, although these typically involve N-tosylation rather than the use of a tosylmethyl isocyanide reagent. mdpi.com A one-pot synthesis of 1,2-disubstituted-3-tosylindoles has been developed from N-(o-tolyl)benzamides, showcasing a metal-free approach to this class of compounds. nih.gov
| Starting Material | Reagent | Product | Key Transformation | Ref |
| 2-Chloroquinoline-3-carbaldehyde | Tosylmethyl isocyanide (TosMIC) | 5-(2-Tosylquinolin-3-yl)oxazole | Tandem oxazole formation and sulfonylation | frontiersin.org |
| N-(o-Tolyl)benzamides | p-Toluenesulfinate, then base | 1,2-Disubstituted-3-tosylindoles | Intramolecular cyclization | nih.gov |
The synthesis of azolopyrimidine derivatives, which are key structural motifs in various biologically active compounds, including the variolin alkaloids, can be efficiently achieved using TosMIC derivatives. nih.gov A method involving the reaction of N-protected bromomethylazoles with TosMIC derivatives under phase-transfer conditions has been described for the synthesis of a range of substituted azolopyrimidines, such as pyrido[3',2':4,5]pyrrolo[1,2-c]pyrimidines and benzo nih.govresearchgate.netimidazo-[1,2-c]pyrimidines. nih.gov
The success of this methodology relies on the use of a phase-transfer catalyst, such as benzyltriethylammonium chloride, in a biphasic system of dichloromethane (B109758) and aqueous sodium hydroxide. nih.gov This approach allows for the efficient reaction between the bromomethylazole and the TosMIC derivative, leading to the fused heterocyclic system. While the original report focuses on various TosMIC derivatives, the adaptation of this method using this compound could provide a direct route to azolopyrimidines bearing a pyridyl substituent, further expanding the structural diversity of this class of compounds.
The synthesis of substituted pyridines is a cornerstone of heterocyclic chemistry due to the prevalence of the pyridine (B92270) ring in pharmaceuticals and agrochemicals. The Hantzsch dihydropyridine (B1217469) synthesis is a classic multicomponent reaction that provides access to 1,4-dihydropyridines, which can be subsequently oxidized to pyridines. drugfuture.comorganic-chemistry.orgwikipedia.orgyoutube.comyoutube.com This reaction typically involves the condensation of an aldehyde, two equivalents of a β-ketoester, and ammonia (B1221849) or an ammonia source. wikipedia.org There is no direct evidence in the reviewed literature for the involvement of this compound in the classical Hantzsch synthesis.
However, isocyanide-based multicomponent reactions have emerged as powerful tools for the synthesis of highly functionalized pyridines. For instance, a three-component reaction of alkyl isocyanides, dialkyl but-2-ynedioates, and 5,6-unsubstituted 1,4-dihydropyridines has been developed to afford polyfunctionalized tetrahydrocyclopenta nih.govresearchgate.netpyrrolo[2,3-b]pyridines. beilstein-journals.org This reaction proceeds through the in situ generation of an activated iminodiene from the isocyanide and acetylenedicarboxylate, followed by a formal [3+2] cycloaddition with the dihydropyridine. The use of this compound in such a reaction could potentially lead to novel and complex pyridine-fused heterocyclic systems.
The synthetic utility of tosylmethyl isocyanide derivatives extends to the construction of other important nitrogen-containing heterocycles, such as 1,2,3-benzotriazines. nih.govorganic-chemistry.orgbohrium.comnih.govconsensus.app A novel and efficient methodology has been developed for the synthesis of 4-alkoxy- and 4-aryloxybenzo[d] nih.govnih.govdrugfuture.comtriazines through the intramolecular heterocyclization of 1-azido-2-[isocyano(p-tosyl)methyl]benzenes. nih.govorganic-chemistry.org These precursors are synthesized in two steps from the corresponding 2-azidobenzaldehyde. nih.gov
The key heterocyclization step is performed under basic conditions, where the deprotonated α-carbon of the isocyanide attacks the neighboring azide (B81097) group, leading to cyclization and subsequent loss of the tosyl group. The reaction is completed by the trapping of the resulting intermediate with an alcohol or a phenol. nih.govorganic-chemistry.org This methodology provides a mild, metal-free route to substituted benzotriazines in good to excellent yields. Given that the starting materials are derivatives of TosMIC, it is conceivable that a similar strategy could be employed starting from a pyridine-based aldehyde to ultimately generate pyridyl-substituted benzotriazines.
| Precursor | Reagents | Product | Yield (%) | Ref |
| 1-Azido-2-[isocyano(p-tosyl)methyl]benzenes | NaH, Alcohol/Phenol | 4-Alkoxy/Aryloxybenzo[d] nih.govnih.govdrugfuture.comtriazines | Good to Excellent | nih.govorganic-chemistry.org |
Multicomponent Reaction (MCR) Strategies Involving Pyridine-Substituted Isocyanides
Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a complex product, are highly valued for their efficiency and atom economy. nih.gov The isocyanide functional group is a cornerstone of many powerful MCRs. acs.org The presence of the pyridine moiety in this compound offers an additional site for functionalization or modulation of reactivity.
Adaptations in Ugi Reactions for Polyfunctional Scaffolds
The Ugi four-component reaction (U-4CR) is a prominent MCR that typically involves an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce α-acylamino amides. beilstein-journals.org The incorporation of this compound into an Ugi reaction is anticipated to yield highly functionalized, peptide-like structures bearing a pyridyl group. This would be particularly useful for generating libraries of compounds for drug discovery, as the pyridine ring is a common motif in pharmaceuticals.
The general mechanism involves the formation of an imine from the aldehyde and amine, which is then attacked by the isocyanide. nih.gov The resulting nitrilium intermediate is trapped by the carboxylate, and a subsequent Mumm rearrangement affords the final product. beilstein-journals.org The tosyl group in this compound could potentially be eliminated under basic conditions post-reaction, leading to further structural diversification.
Hypothetical Ugi Reaction Data
| Entry | Aldehyde | Amine | Carboxylic Acid | Product Structure (Predicted) | Predicted Yield (%) |
| 1 | Benzaldehyde | Aniline | Acetic Acid | 85 | |
| 2 | Isobutyraldehyde | Benzylamine | Benzoic Acid | 80 | |
| 3 | Formaldehyde | Cyclohexylamine | Propionic Acid | 90 |
Passerini Reactions with Pyridine-Bearing Components
The Passerini three-component reaction (P-3CR) combines an aldehyde or ketone, a carboxylic acid, and an isocyanide to form an α-acyloxy carboxamide. researchgate.net Utilizing this compound in a Passerini reaction would provide a direct route to complex molecules containing an ester, an amide, and a pyridine ring. These products could serve as versatile intermediates for the synthesis of various heterocyclic systems.
Similar to the Ugi reaction, the Passerini reaction proceeds through a nitrilium intermediate. nih.gov The reaction is often carried out in aprotic solvents. researchgate.net The resulting α-acyloxy carboxamides are valuable scaffolds in medicinal chemistry.
Hypothetical Passerini Reaction Data
| Entry | Carbonyl Compound | Carboxylic Acid | Product Structure (Predicted) | Predicted Yield (%) |
| 1 | Acetone | Acetic Acid | 75 | |
| 2 | Cyclohexanone | Benzoic Acid | 70 | |
| 3 | Benzaldehyde | Trifluoroacetic Acid | 88 |
Development of Novel MCRs Integrating Pyridine Functionality
The unique reactivity of isocyanides opens the door to the development of novel MCRs. acs.org The pyridine nitrogen in this compound could act as an internal base or nucleophile, potentially steering the reaction towards new and unexpected pathways. For instance, it might participate in intramolecular cyclizations following the initial MCR, leading to the formation of fused heterocyclic systems. The exploration of such novel transformations could significantly expand the synthetic utility of isocyanides.
Carbon Homologation and Advanced Functional Group Interconversions
Beyond MCRs, isocyanides are valuable reagents for various functional group transformations. The tosyl group in this compound plays a crucial role in these reactions, often facilitating the key chemical steps.
Transformations of Ketones to Nitriles
The van Leusen reaction, which utilizes tosylmethyl isocyanide (TosMIC), is a well-established method for the one-carbon homologation of ketones to nitriles. rsc.orgacs.org It is highly probable that this compound would function as an effective reagent in a similar manner. This transformation is significant as it provides a cyanide-free method for nitrile synthesis. rsc.org
The reaction typically proceeds in the presence of a base, such as potassium tert-butoxide, in an alcoholic solvent. The proposed mechanism involves the formation of an intermediate oxazoline, which then fragments to yield the nitrile.
Hypothetical Ketone to Nitrile Conversion Data
| Entry | Ketone | Base | Product Nitrile | Predicted Yield (%) |
| 1 | Acetophenone | KOBuᵗ | 2-Phenylacetonitrile | 92 |
| 2 | Cyclopentanone | NaOEt | Cyclopentylacetonitrile | 85 |
| 3 | Benzophenone | KOBuᵗ | Diphenylacetonitrile | 88 |
Conversion of Aldehydes to α-Hydroxy Aldehydes
While less common, the conversion of aldehydes to α-hydroxy aldehydes represents a valuable transformation, providing access to important synthetic intermediates. While direct methods using isocyanides for this specific conversion are not widely reported, the reactivity of the isocyanide group could potentially be harnessed for such a purpose. A plausible, albeit speculative, multi-step, one-pot sequence could involve an initial reaction of this compound with an aldehyde to form an intermediate that, upon subsequent hydrolysis under controlled conditions, could yield an α-hydroxy aldehyde. Further research would be needed to develop such a methodology.
Ketone Modifications to α-Acyloxyketones and α-Amino Ketones
While direct experimental data on this compound for ketone modifications is not extensively documented, the well-established reactivity of its parent compound, TosMIC, provides a strong basis for its potential applications in converting ketones to valuable α-acyloxyketones and α-amino ketones. chemicalbook.com
The conversion of ketones to α-acyloxyketones can be achieved through a reaction analogous to the Pinner reaction. chemicalbook.com In this proposed transformation, this compound would react with a ketone in the presence of an acylating agent, such as an acid chloride or anhydride, and a suitable catalyst. The pyridine moiety within the reagent could potentially influence the reaction's efficiency and selectivity through its coordinating properties.
Similarly, the synthesis of α-amino ketones , crucial intermediates in the preparation of bioactive molecules and pharmaceuticals, can be envisioned using this compound in a manner akin to the Strecker synthesis. chemicalbook.comrsc.orgresearchgate.net This would involve the reaction of the reagent with an imine, formed in situ from a ketone and an amine, followed by hydrolysis to yield the desired α-amino ketone. The electronic nature of the pyridine ring is expected to play a role in the reactivity of the isocyanide group.
A general overview of synthetic methodologies for α-amino ketones highlights the importance of developing novel and efficient protocols. rsc.orgresearchgate.net The use of functionalized isocyanides like this compound could offer advantages in terms of substrate scope and reaction conditions.
Stereoselective Chemical Transformations
The presence of a chiral center or the use of a chiral auxiliary can induce stereoselectivity in chemical reactions, leading to the preferential formation of one stereoisomer over another. The pyridine component of this compound offers a handle for introducing chirality, opening avenues for diastereoselective and enantioselective transformations.
Diastereoselective Synthesis with Pyridine-Modified Reagents
The strategic placement of substituents on the pyridine ring of this compound can create a chiral environment, influencing the stereochemical outcome of its reactions. For instance, in reactions with prochiral substrates, the chiral pyridine-modified reagent can lead to the formation of diastereomeric products in unequal amounts.
The following table illustrates a hypothetical example of a diastereoselective reaction based on established principles.
Table 1: Hypothetical Diastereoselective Reaction with a Chiral Pyridine-Modified Reagent
| Reactant 1 (Prochiral Ketone) | Chiral Pyridine-Modified Reagent | Product (Diastereomeric Mixture) | Diastereomeric Ratio (d.r.) |
| Acetophenone | (R)-4-methyl-3-(isocyano(tosyl)methyl)pyridine | (R,R)- and (R,S)-2-amino-1-phenylethanone derivatives | >90:10 |
Note: This table is illustrative and based on the principles of diastereoselective synthesis. Specific experimental data for this reaction is not available.
Enantioselective Approaches Utilizing Chiral Pyridine-Isocyano(tosyl)methyl Analogs
Enantioselective synthesis, the preparation of a single enantiomer of a chiral molecule, is of paramount importance in medicinal chemistry and materials science. nih.gov The development of chiral pyridine ligands for asymmetric catalysis is an active area of research. nih.govrsc.orgnih.gov Chiral analogs of this compound can be designed to act as chiral building blocks or ligands in enantioselective transformations.
One approach involves the use of a chiral auxiliary attached to the pyridine ring. This auxiliary would direct the stereochemical course of the reaction and could be subsequently removed. Another strategy is the development of chiral pyridine-isocyanide ligands for use in metal-catalyzed asymmetric reactions. The synthesis of tunable chiral pyridine-aminophosphine ligands has been reported, demonstrating the feasibility of creating sophisticated chiral environments around a metal center. rsc.org
The following table presents a conceptual enantioselective reaction employing a chiral pyridine-isocyano(tosyl)methyl analog as a ligand in a metal-catalyzed reaction.
Table 2: Conceptual Enantioselective Reaction Using a Chiral Pyridine-Isocyano(tosyl)methyl Analog
| Substrate | Catalyst System | Product (Enantiomerically Enriched) | Enantiomeric Excess (e.e.) |
| Benzaldehyde | Cu(I) / Chiral this compound analog | (R)-Mandelonitrile derivative | >95% |
Note: This table is conceptual and highlights the potential application of chiral pyridine-isocyano(tosyl)methyl analogs in enantioselective catalysis. Specific experimental results for this system are not available.
The design and synthesis of such chiral reagents are crucial for expanding the synthetic utility of this compound and its derivatives in the asymmetric synthesis of complex molecules.
Computational Chemistry and Theoretical Investigations
Density Functional Theory (DFT) Studies of Reaction Mechanisms
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the detailed study of reaction pathways. For reactions involving 3-(Isocyano(tosyl)methyl)pyridine, DFT calculations would be instrumental in mapping out the potential energy surface of its reactions, such as cycloadditions or nucleophilic attacks.
DFT studies on the reactions of the parent TosMIC have revealed significant insights. For instance, the sulfonyl group is known to stabilize the adjacent carbanion, facilitating its role as a nucleophile. In a hypothetical reaction, such as a [3+2] cycloaddition with an alkene, DFT would be used to calculate the energies of reactants, products, intermediates, and transition states. A study on the ring-closing reaction of a thymidine (B127349) derivative involving a tosyl leaving group utilized DFT to calculate the free enthalpies of intermediates and transition states, thereby elucidating the reaction mechanism. figshare.com
For this compound, a key area of investigation would be how the electron-withdrawing nature of the pyridine (B92270) ring at the 3-position influences the stability of intermediates and the energy barriers of transition states compared to the parent TosMIC. DFT calculations could precisely quantify these electronic effects.
Illustrative DFT Data for a Hypothetical Reaction:
To illustrate the type of data generated, the following table presents hypothetical relative energies for a [3+2] cycloaddition reaction, as would be calculated by DFT.
| Species | Relative Energy (kcal/mol) |
| Reactants | 0.0 |
| Transition State | +15.2 |
| Product | -25.8 |
This interactive table demonstrates the typical energetic profile of a concerted cycloaddition reaction as determined by DFT calculations.
Predictive Modeling of Reactivity, Regioselectivity, and Stereoselectivity
Computational models are increasingly used to predict the outcomes of chemical reactions, including reactivity, regioselectivity, and stereoselectivity. For a molecule like this compound, which has multiple potentially reactive sites, predictive modeling would be invaluable.
Machine learning models, often trained on data from DFT calculations, can predict the regioselectivity of reactions on aromatic systems. researchgate.netoptibrium.com For instance, in an electrophilic aromatic substitution on the pyridine ring of this compound, these models could predict the most likely site of attack. Similarly, in a cycloaddition reaction involving the isocyanide group, computational models can predict which regioisomer will be the major product. These predictions are often based on analyzing the electronic properties of the reactants, such as the distribution of frontier molecular orbitals (HOMO and LUMO). researchgate.net
Illustrative Regioselectivity Prediction Data:
The following table shows hypothetical calculated activation barriers for the formation of two different regioisomers in a cycloaddition reaction, a common method for predicting regioselectivity.
| Regioisomer | Calculated Activation Barrier (kcal/mol) | Predicted Outcome |
| 5-substituted | 15.2 | Major Product |
| 4-substituted | 18.9 | Minor Product |
This interactive table illustrates how lower activation barriers, calculated via quantum chemistry, predict the major product in a regioselective reaction.
Electronic Structure and Bonding Analysis in Pyridine-Isocyano(tosyl)methyl Systems
Understanding the electronic structure and bonding is fundamental to explaining the reactivity of this compound. Natural Bond Orbital (NBO) analysis is a common computational technique used for this purpose. scirp.orgnih.gov NBO analysis partitions the electron density into localized bonds and lone pairs, providing a clear chemical picture of the molecule.
In the this compound system, NBO analysis would reveal the charge distribution across the molecule. It would likely show significant electron-withdrawing effects from both the tosyl group and the pyridine nitrogen. wikipedia.org The isocyanide group has a unique electronic structure, with a lone pair on the carbon atom, making it nucleophilic. thieme-connect.de NBO analysis can quantify the hybridization of the orbitals and the extent of electron delocalization (hyperconjugation) between different parts of the molecule. nih.govacs.org This information is crucial for understanding the molecule's stability and reactivity patterns. An ELF (Electron Localization Function) analysis of the anion of TosMIC has shown that the terminal carbon is nucleophilic, which is also supported by NBO analysis. ic.ac.uk
Illustrative NBO Charge Data:
This table provides hypothetical NBO charges for key atoms in this compound, demonstrating the expected charge distribution.
| Atom | Hypothetical NBO Charge (e) |
| Pyridine Nitrogen | -0.55 |
| Isocyanide Carbon | -0.20 |
| Sulfonyl Sulfur | +1.50 |
| Methylene (B1212753) Carbon | -0.45 |
This interactive table displays representative NBO charges, which are used to understand the electronic nature of different atomic sites within a molecule.
Advanced Spectroscopic Characterization for Mechanistic and Structural Insights
Applications of Nuclear Magnetic Resonance (NMR) Spectroscopy in Mechanistic Pathway Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the mechanistic pathways of reactions involving 3-(Isocyano(tosyl)methyl)pyridine. Both ¹H and ¹³C NMR provide critical information about the electronic environment of individual atoms, allowing for the unambiguous identification of reactants, intermediates, and products.
In multicomponent reactions, such as the Passerini and Ugi reactions, where this compound can act as the isocyanide component, NMR is crucial for confirming the formation of the expected α-acyloxy amide or α-aminoacyl amide adducts. wikipedia.orgnih.gov For instance, in a Passerini-type reaction involving an aldehyde, a carboxylic acid, and this compound, the disappearance of the characteristic isocyanide proton and carbon signals and the appearance of new signals corresponding to the newly formed amide and ester moieties would be meticulously monitored.
The chemical shifts (δ) in the ¹H NMR spectrum of the pyridine (B92270) ring within the this compound moiety are particularly informative. The electronic environment of these protons is sensitive to the transformations occurring at the isocyano-methyl group. Upon conversion to the Passerini or Ugi product, shifts in the aromatic region can indicate changes in electron density and steric environment around the pyridine ring.
Furthermore, two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), are instrumental in establishing the connectivity of atoms within complex adducts derived from this compound. These experiments allow for the definitive assignment of all proton and carbon signals, providing a complete structural picture of the reaction products.
Table 1: Representative ¹H NMR Data for a Hypothetical Passerini Adduct of this compound
| Proton | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |
| Pyridine-H2 | 8.65 | d | 2.1 |
| Pyridine-H4 | 7.80 | dt | 7.9, 1.8 |
| Pyridine-H5 | 7.40 | ddd | 7.9, 4.8, 0.8 |
| Pyridine-H6 | 8.55 | dd | 4.8, 1.7 |
| Tosyl-CH₃ | 2.45 | s | - |
| Tosyl-Ar-H | 7.35, 7.75 | d, d | 8.2 |
| Methine-CH | 6.10 | s | - |
Note: This table is a hypothetical representation to illustrate the application of NMR and is not based on experimentally reported data for this specific compound.
High-Resolution Mass Spectrometry (HRMS) for Intermediate Identification and Product Confirmation
High-Resolution Mass Spectrometry (HRMS) is a powerful technique for the precise determination of the elemental composition of molecules, making it invaluable for the identification of intermediates and the confirmation of products in reactions involving this compound. The high accuracy of HRMS allows for the differentiation between compounds with the same nominal mass but different elemental formulas.
In the context of multicomponent reactions, HRMS provides irrefutable evidence for the formation of the desired adducts. For example, the expected product of a Ugi reaction involving this compound, an aldehyde, an amine, and a carboxylic acid would have a unique and precisely calculable mass. The observation of this exact mass in the HRMS spectrum, typically with an error of less than 5 ppm, confirms the successful formation of the target molecule.
Moreover, HRMS can be coupled with techniques like liquid chromatography (LC-HRMS) to detect and identify transient intermediates in a reaction mixture. This is particularly useful for mechanistic studies, as it can provide evidence for the existence of proposed, but otherwise unobservable, species. For instance, in the ionic mechanism of the Passerini reaction, a nitrilium ion intermediate is proposed. wikipedia.org While likely too transient to be isolated, its presence could potentially be detected by careful analysis of the mass spectrum at different reaction times.
Table 2: HRMS Data for a Hypothetical Ugi Adduct
| Molecular Formula | Calculated m/z | Found m/z | Error (ppm) |
| C₂₅H₂₆N₄O₄S | 494.1675 | 494.1671 | -0.8 |
Note: This table is a hypothetical representation to illustrate the application of HRMS and is not based on experimentally reported data for this specific compound.
Infrared (IR) Spectroscopy for Monitoring Functional Group Transformations and Reaction Progress
Infrared (IR) spectroscopy is a fundamental technique for monitoring the progress of reactions by observing the transformations of functional groups. The isocyano (N≡C) and sulfonyl (S=O) groups of this compound have characteristic and strong absorption bands in the IR spectrum, making them excellent handles for tracking reactions.
The isocyano group exhibits a strong, sharp absorption band typically in the range of 2150-2120 cm⁻¹. The disappearance of this band is a clear indicator of the consumption of the this compound starting material. Concurrently, the appearance of new, strong absorption bands corresponding to the newly formed functional groups in the product, such as the amide C=O stretch (around 1680-1630 cm⁻¹) and the ester C=O stretch (around 1750-1735 cm⁻¹) in a Passerini adduct, confirms the progress of the reaction.
The sulfonyl group of the tosyl moiety displays two characteristic strong stretching vibrations, typically around 1350-1300 cm⁻¹ (asymmetric) and 1160-1120 cm⁻¹ (symmetric). While the tosyl group often remains intact during many reactions of this compound, any unexpected changes in the position or intensity of these bands could indicate its involvement in a side reaction.
Table 3: Key IR Absorption Frequencies for Monitoring a Passerini Reaction
| Functional Group | Starting Material/Product | Wavenumber (cm⁻¹) |
| Isocyano (N≡C) | This compound | ~2140 |
| Amide (C=O) | Passerini Adduct | ~1650 |
| Ester (C=O) | Passerini Adduct | ~1740 |
| Sulfonyl (S=O) | Both | ~1330, ~1150 |
Note: This table provides typical ranges for the indicated functional groups.
X-ray Crystallography for Definitive Solid-State Structural Analysis of Complex Adducts
X-ray crystallography provides the most definitive and unambiguous structural information for crystalline solids. For complex adducts derived from this compound, single-crystal X-ray diffraction analysis can elucidate the precise three-dimensional arrangement of atoms, including bond lengths, bond angles, and stereochemistry.
In the case of multicomponent reactions that generate new stereocenters, X-ray crystallography is the gold standard for determining the relative and absolute stereochemistry of the product. For example, a Passerini reaction involving a chiral aldehyde would yield a diastereomeric product. An X-ray crystal structure of a single diastereomer would unequivocally establish its configuration.
The solid-state conformation of the adducts, including the orientation of the pyridine and tosyl groups, can also be determined. This information is crucial for understanding intermolecular interactions in the crystal lattice, such as hydrogen bonding and π-π stacking, which can influence the physical properties of the compound. While obtaining suitable crystals for X-ray analysis can be challenging, the wealth of structural information it provides is unparalleled. For instance, in the study of novel heterocyclic salts, X-ray diffraction was essential in confirming the structure of complex imidazolidin-4-one (B167674) rings formed from reactions involving pyridine derivatives. mdpi.com Similarly, the structures of various substituted pyridines and their adducts have been definitively established using this technique.
Future Directions and Emerging Research Avenues
Design and Synthesis of Novel Pyridine-Isocyano(tosyl)methyl Reagents with Tunable Reactivity
The parent compound, p-toluenesulfonylmethyl isocyanide (TosMIC), is a well-established and versatile reagent in organic synthesis. wikipedia.orgorganicreactions.org The introduction of a pyridine (B92270) ring, as in 3-(Isocyano(tosyl)methyl)pyridine, opens up new avenues for fine-tuning the reagent's reactivity. Future research in this area could focus on the design and synthesis of a library of analogous reagents with substituents on the pyridine ring. For instance, the placement of electron-donating or electron-withdrawing groups at various positions on the pyridine nucleus could modulate the acidity of the α-proton and the nucleophilicity of the isocyanide carbon. This would allow for a more precise control over the reagent's reactivity in various chemical transformations.
The synthesis of these novel reagents would likely involve multi-step sequences, starting from commercially available substituted pyridines. A general synthetic strategy could involve the introduction of a methyl group at the 3-position, followed by functionalization to introduce the tosyl and isocyanide moieties. One possible route could be the dehydration of a corresponding N-(formyl)tosylmethylpyridine derivative, a method analogous to the preparation of TosMIC. wikipedia.orgorgsyn.org
| Substituent on Pyridine Ring | Predicted Effect on Reactivity | Potential Synthetic Advantage |
|---|---|---|
| Electron-donating group (e.g., -OCH3, -N(CH3)2) | Increased nucleophilicity of the isocyanide; decreased acidity of the α-proton. | Enhanced reactivity in reactions where the isocyanide acts as a nucleophile. |
| Electron-withdrawing group (e.g., -NO2, -CN) | Decreased nucleophilicity of the isocyanide; increased acidity of the α-proton. | Facilitated deprotonation for reactions involving the α-carbanion. |
Integration into Flow Chemistry and Automated Synthesis Platforms
The increasing demand for the rapid and efficient synthesis of chemical libraries for drug discovery and materials science has propelled the development of flow chemistry and automated synthesis platforms. The integration of this compound and its derivatives into these high-throughput systems represents a significant future research direction. The use of polymer-supported isocyanides has already demonstrated the advantage of odor-free and simplified purification in solid-phase synthesis. mdpi.com
Future work could involve the development of solid-supported versions of this compound, where the pyridine ring is tethered to a polymer resin. This would facilitate its use in automated synthesis protocols, allowing for the rapid generation of diverse compound libraries based on isocyanide multicomponent reactions. Furthermore, the development of continuous flow processes for reactions involving this reagent could offer several advantages, including improved reaction control, enhanced safety, and facile scalability.
Exploration of Unconventional Catalytic Systems for Enhanced Selectivity
The presence of a chiral center at the α-carbon of this compound upon deprotonation and subsequent reaction presents an opportunity for asymmetric synthesis. While the parent TosMIC has been utilized in enantioselective reactions, the exploration of unconventional catalytic systems for its pyridine analogue could lead to significant advancements in stereoselective synthesis. nih.gov
Future research should focus on the development of novel catalytic systems that can effectively control the stereochemical outcome of reactions involving this compound. This could include the use of chiral phase-transfer catalysts, metal complexes with chiral ligands, or organocatalysts. The pyridine nitrogen in the reagent itself could act as a coordinating site for a metal catalyst, potentially leading to novel modes of activation and stereocontrol.
| Catalytic System | Potential Application | Anticipated Outcome |
|---|---|---|
| Chiral Phase-Transfer Catalysts | Asymmetric alkylation of the α-carbon. | Enantiomerically enriched products. |
| Chiral Lewis Acid Catalysts | Enantioselective cycloaddition reactions. | Diastereo- and enantioselective formation of heterocyclic rings. |
| Organocatalysts | Asymmetric Michael additions. | Metal-free synthesis of chiral products. |
Strategic Applications in the Total Synthesis of Architecturally Complex Designed Molecules
The unique reactivity of isocyanides, particularly in multicomponent reactions, makes them powerful tools for the rapid construction of molecular complexity. frontiersin.orgchemicalbook.com this compound, with its embedded pyridine moiety, is a particularly attractive building block for the total synthesis of architecturally complex natural products and designed molecules, especially those containing a pyridine or related nitrogen-containing heterocycle.
Future research in this area will likely focus on identifying key natural product targets or designing novel molecular architectures where the strategic application of this compound can significantly streamline their synthesis. The reagent could be employed in key bond-forming reactions to construct heterocyclic cores or to introduce functionalized side chains. For instance, it could be utilized in the synthesis of variolin-type marine alkaloids or other complex nitrogen-containing natural products. nih.gov The development of novel cascade reactions initiated by this reagent could also lead to the efficient assembly of intricate molecular frameworks. The successful application of TosMIC in the synthesis of isoquinolines highlights the potential for its pyridine analogue in constructing related heterocyclic systems. researchgate.net
Q & A
Q. Critical conditions :
- Moisture control : Anhydrous pyridine is essential to avoid hydrolysis of the isocyano group.
- Reaction monitoring : Thin-layer chromatography (TLC) or HPLC to track reaction progress and by-product formation .
Which spectroscopic techniques are most effective for characterizing this compound, and what spectral features should be analyzed?
Basic
Characterization relies on complementary spectroscopic methods:
- FT-IR :
- ¹H NMR :
- Mass spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks and isotopic patterns .
How can researchers mitigate the instability of the isocyano group during the synthesis of this compound?
Advanced
The isocyano group is prone to hydrolysis and dimerization. Mitigation strategies include:
- Inert atmosphere : Conduct reactions under nitrogen/argon to exclude moisture and oxygen .
- Low temperatures : Perform reactions at 0–5°C to slow decomposition .
- Protic solvent avoidance : Use aprotic solvents (e.g., dichloromethane, THF) to prevent nucleophilic attack on the isocyano group .
- Rapid purification : Isolate the product immediately after reaction completion to minimize degradation .
What strategies are employed to resolve conflicting data in the characterization of this compound derivatives, such as unexpected by-products?
Advanced
Data contradictions often arise from impurities or competing reaction pathways:
- Orthogonal characterization : Cross-validate NMR, IR, and MS data. For example, unexpected FT-IR peaks may indicate residual tosyl chloride, confirmed via comparison with reference spectra .
- By-product identification : Use preparative HPLC or fractional crystallization to isolate impurities, followed by structural elucidation .
- Reaction optimization : Adjust stoichiometry (e.g., excess tosyl chloride) or reaction time to suppress by-products like ditritylated compounds .
In what catalytic or medicinal chemistry applications has this compound been utilized, based on its structural features?
Q. Advanced
- Medicinal chemistry : The tosyl group is a common leaving group in prodrug design. Similar compounds act as kinase inhibitors (e.g., p38 MAP kinase inhibitors like SB-202190), where the sulfonyl group enhances binding affinity .
- Coordination chemistry : The isocyano group can act as a ligand for transition metals (e.g., Pd, Au), enabling use in catalytic cycles or metal-organic frameworks (MOFs) .
- Peptide synthesis : Tosyl-protected intermediates are used in Fmoc-based solid-phase peptide synthesis (SPPS), suggesting potential for customizing peptide backbones .
Methodological Notes
- Safety : Handle isocyano compounds in fume hoods due to toxicity (GHS hazard codes: H300-H313) .
- Data reproducibility : Replicate spectral data across multiple batches to confirm synthetic consistency .
- Ethical sourcing : Use CAS-registered precursors to ensure traceability and compliance with institutional guidelines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
